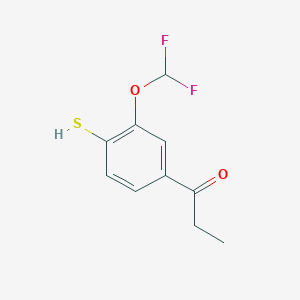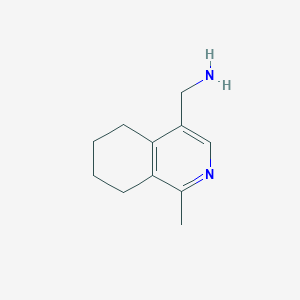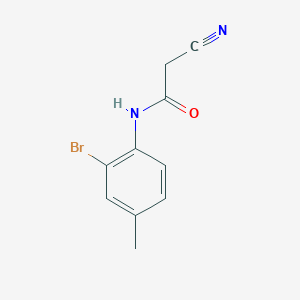
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethoxy group, a mercapto group, and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethoxy and mercapto groups onto a phenylpropanone backbone. One common method involves the reaction of 3-(difluoromethoxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a thiol to introduce the mercapto group. The final step involves the reduction of the acid chloride to the propanone derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3-Hydroxyphenyl)propan-1-one
- 1-Phenyl-3-(phenylamino)propan-1-one
Comparison: 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethoxy and mercapto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2O2S |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-7(13)6-3-4-9(15)8(5-6)14-10(11)12/h3-5,10,15H,2H2,1H3 |
Clave InChI |
CUMJRLJHNCVZNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)S)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)













